Thieno[3,2-d]pyrimidine, 2-chloro-4-(2-thienyl)-
Overview
Description
2-chloro-4-(thiophen-2-yl)thieno[3,2-d]pyrimidine is a heterocyclic compound that features a unique structure combining thiophene and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Scientific Research Applications
2-chloro-4-(thiophen-2-yl)thieno[3,2-d]pyrimidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new materials with unique electronic properties.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and kinase-inhibiting properties.
Industry: It is utilized in the production of organic semiconductors, corrosion inhibitors, and other industrial chemicals
Mechanism of Action
Future Directions
Thienopyrimidine derivatives have shown promising results in the field of medicinal chemistry, particularly as anticancer agents . Future research could focus on improving the selectivity, efficiency, and safety of these compounds as anticancer medicines . Furthermore, other targets that can be inhibited to give effective anticancer drugs such as topoisomerases, tubulin polymerization, and histone deacetylase (HDAC) could be explored .
Preparation Methods
The synthesis of 2-chloro-4-(thiophen-2-yl)thieno[3,2-d]pyrimidine typically involves multiple steps, including cyclization, chlorination, and nucleophilic substitution. One common method starts with the reaction of methyl 3-aminothiophene-2-carboxylate with urea, followed by cyclization to form the thieno[3,2-d]pyrimidine core. Chlorination is then carried out using reagents like phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 2-position. Finally, nucleophilic substitution with thiophene derivatives completes the synthesis .
Chemical Reactions Analysis
2-chloro-4-(thiophen-2-yl)thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can modify the pyrimidine ring.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include phosphorus oxychloride (POCl3) for chlorination, sodium hydride (NaH) for deprotonation, and various nucleophiles for substitution reactions. Major products formed from these reactions include substituted thieno[3,2-d]pyrimidines and their derivatives .
Comparison with Similar Compounds
2-chloro-4-(thiophen-2-yl)thieno[3,2-d]pyrimidine can be compared with other similar compounds, such as:
2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine: This compound also features a pyrimidine core with thiophene substitution but includes a nitrophenoxy group, which may alter its biological activity.
2-chloro-1,3-pyrimidine: A simpler pyrimidine derivative that lacks the thiophene ring, making it less complex but still useful in various chemical reactions.
2-thioxopyrimidine:
The uniqueness of 2-chloro-4-(thiophen-2-yl)thieno[3,2-d]pyrimidine lies in its combined thiophene and pyrimidine structure, which imparts distinct electronic and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-chloro-4-thiophen-2-ylthieno[3,2-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2S2/c11-10-12-6-3-5-15-9(6)8(13-10)7-2-1-4-14-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDPXLUZWJSHBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NC3=C2SC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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